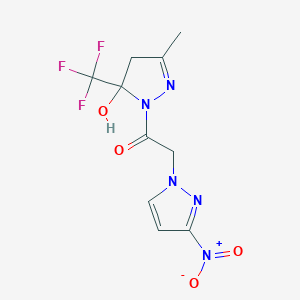![molecular formula C14H17ClN4O2 B279804 6-(2-chloroethyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279804.png)
6-(2-chloroethyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-chloroethyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is often referred to as CEP-68 and has been studied extensively for its mechanism of action and biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of CEP-68 involves the inhibition of the enzyme cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle progression. By inhibiting CDK2, CEP-68 prevents cancer cells from dividing and proliferating. CEP-68 also inhibits the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which is involved in angiogenesis.
Biochemical and Physiological Effects
CEP-68 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits cell cycle progression and reduces the expression of genes involved in cell proliferation. Additionally, CEP-68 has been shown to reduce the formation of new blood vessels, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CEP-68 in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, CEP-68 has been extensively studied and has a well-established mechanism of action. However, one limitation of using CEP-68 in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Zukünftige Richtungen
There are several future directions for research on CEP-68. One area of focus is the development of CEP-68 analogs with improved efficacy and reduced toxicity. Another direction is the investigation of CEP-68 in combination with other chemotherapy drugs to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of CEP-68 and its potential applications in medical research.
Conclusion
In conclusion, CEP-68 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. Its synthesis method has been optimized to produce high yields of pure CEP-68. CEP-68 has been extensively studied for its mechanism of action and biochemical and physiological effects, showing potential anti-tumor activity and inhibition of angiogenesis. While there are advantages and limitations to using CEP-68 in lab experiments, there are several future directions for research on CEP-68, including the development of analogs and investigation of its potential in combination with other chemotherapy drugs.
Synthesemethoden
The synthesis method of CEP-68 involves the reaction of 6-chloro-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid with tetrahydro-2-furanylmethylamine in the presence of thionyl chloride and triethylamine. The resulting product is then treated with 2-chloroethylamine hydrochloride to yield CEP-68. This synthesis method has been optimized to produce high yields of pure CEP-68.
Wissenschaftliche Forschungsanwendungen
CEP-68 has been extensively studied for its potential applications in medical research. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. CEP-68 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, CEP-68 has been studied for its potential to enhance the efficacy of chemotherapy drugs.
Eigenschaften
Molekularformel |
C14H17ClN4O2 |
|---|---|
Molekulargewicht |
308.76 g/mol |
IUPAC-Name |
6-(2-chloroethyl)-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C14H17ClN4O2/c15-4-3-10-7-16-13-6-12(18-19(13)9-10)14(20)17-8-11-2-1-5-21-11/h6-7,9,11H,1-5,8H2,(H,17,20) |
InChI-Schlüssel |
CEXWZAKTIBZFLY-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=NN3C=C(C=NC3=C2)CCCl |
Kanonische SMILES |
C1CC(OC1)CNC(=O)C2=NN3C=C(C=NC3=C2)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B279722.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B279723.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B279728.png)

![N-[(5-chloro-1H-indol-2-yl)methyl]-4-nitro-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279732.png)
![Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279733.png)
![4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile](/img/structure/B279734.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B279736.png)
![[5-[(3,5-dimethyl-4-nitro-1-pyrazolyl)methyl]-2-furanyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B279737.png)

![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279740.png)
![4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B279741.png)
![3,5-bis(difluoromethyl)-1-[2-(1H-pyrrol-1-yl)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279742.png)
![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279744.png)